Oleyl trifluoromethyl ketone
Overview
Description
Oleyl trifluoromethyl ketone is a chemical compound with the molecular formula C19H33F3O. It is known for its unique properties due to the presence of the trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is often used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Oleyl trifluoromethyl ketone is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a member of the serine hydrolase family of enzymes and is the principal catabolic enzyme for the fatty acid amides (FAAs) that hydrolyzes both oleamide and anandamide as well as several other fatty acid amides .
Mode of Action
This compound interacts with its target, FAAH, by inhibiting its activity. In transfected COS-7 cells, 10 μM this compound inhibited hydrolysis of oleamide by human and rat FAAH activities by 95.7% and 94.8%, respectively .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of fatty acid amides. By inhibiting FAAH, this compound prevents the breakdown of fatty acid amides, leading to an increase in their levels
Result of Action
The inhibition of FAAH by this compound results in increased levels of fatty acid amides. This can have various molecular and cellular effects, depending on the specific fatty acid amide whose levels are increased .
Biochemical Analysis
Biochemical Properties
Oleyl trifluoromethyl ketone plays a significant role in biochemical reactions, primarily as an inhibitor of FAAH . FAAH is a member of the serine hydrolase family and is responsible for hydrolyzing fatty acid amides such as oleamide and anandamide . Inhibition of FAAH by this compound leads to increased levels of these fatty acid amides, which are involved in various physiological processes, including pain modulation, sleep regulation, and appetite control . The interaction between this compound and FAAH is characterized by the formation of a covalent bond between the ketone group of the compound and the serine residue in the active site of the enzyme .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In transfected COS-7 cells, this compound at a concentration of 10 µM inhibits the hydrolysis of oleamide by human and rat FAAH activities by 95.7% and 94.8%, respectively . This inhibition leads to increased levels of oleamide, which can influence cell signaling pathways, gene expression, and cellular metabolism . For example, elevated oleamide levels have been associated with enhanced sleep induction and reduced pain perception .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FAAH. The compound binds to the active site of FAAH, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of fatty acid amides, leading to their accumulation in the cell . The increased levels of fatty acid amides can modulate various signaling pathways, including those involved in pain perception, sleep regulation, and appetite control . Additionally, this compound may influence gene expression by altering the levels of transcription factors regulated by fatty acid amides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a recommended storage temperature of -20°C . Its inhibitory effects on FAAH can diminish over time due to potential degradation or changes in the compound’s structure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in fatty acid amide levels, which may have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH activity, leading to increased levels of fatty acid amides and their associated physiological effects . At high doses, this compound may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, where doses above a certain level result in significant toxicity and adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of fatty acid amides . FAAH, the primary enzyme targeted by this compound, hydrolyzes fatty acid amides into their corresponding acids and amines . By inhibiting FAAH, this compound prevents the breakdown of these amides, leading to their accumulation and prolonged activity . This inhibition can affect metabolic flux and metabolite levels, potentially altering various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich environments . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and activity . The distribution of the compound within tissues can vary, with higher concentrations observed in areas with abundant lipid content .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and lipid droplets within cells . Its subcellular localization is influenced by its lipophilic properties and interactions with specific targeting signals and post-translational modifications . The compound’s activity and function can be affected by its localization, with potential implications for its inhibitory effects on FAAH and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleyl trifluoromethyl ketone can be synthesized through several methods. One common approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C). This method yields the desired trifluoromethyl ketone with high efficiency .
Another method involves the trifluoromethylation of aldehydes using a copper catalyst, triethylsilane, and potassium persulfate in aqueous acetone at room temperature. This approach is applicable to both aliphatic and aromatic aldehydes and provides good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired scale of production. The use of fluoroform and KHMDS in triglyme is particularly favored for its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oleyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oleyl trifluoromethyl ketone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketone: A general class of compounds with similar properties and applications.
Perfluoroalkyl ketones: Compounds with fully fluorinated alkyl groups, offering even greater stability and reactivity.
Fluoroarenes: Aromatic compounds with fluorine substituents, used in similar applications.
Uniqueness
Oleyl trifluoromethyl ketone is unique due to its long oleyl chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications where both hydrophobicity and reactivity are desired .
Properties
IUPAC Name |
(Z)-1,1,1-trifluorononadec-10-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGXPSMVNTNQL-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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